4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine
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Overview
Description
“4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine” is a chemical compound . It is a derivative of thienopyrimidine, which is a class of compounds that are structural analogs of purines . Thienopyrimidines are important and widely represented in medicinal chemistry due to their various biological activities .
Synthesis Analysis
Thienopyrimidines can be synthesized through various methods . One such method involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction occurs via a two-step mechanism involving addition and elimination .Molecular Structure Analysis
Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines have been shown to exhibit a range of pharmacological effects, including anti-inflammatory effects . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine” include a molecular weight of 431.97 .Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives like this compound are important in medicinal chemistry for creating combinatorial libraries and searching for lead molecules with therapeutic properties .
Pharmaceutical Testing
This compound is available for purchase as a high-quality reference standard for pharmaceutical testing, indicating its use in drug development and quality control processes .
Material Science
Thiophene derivatives are also used in material science due to their diverse properties, which could include applications in creating new materials or coatings .
Fungicidal Activity
Related pyrimidinamine derivatives have shown excellent fungicidal activity, suggesting that this compound could be researched for use in agriculture or antifungal treatments .
Pest Control
There is mention of pest control agent compositions and methods, which may imply that this compound or its derivatives could be used in developing new pesticides .
Synthetic Chemistry
The compound may be used as a precursor or intermediate in synthetic chemistry to create various derivatives with different properties for further research .
Mechanism of Action
The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes . Like other NSAIDs, pyrimidine-based anti-inflammatory agents function by suppressing the activity of COX-1 and COX-2 enzymes and thus reduce the generation of PGE 2 .
Future Directions
Thienopyrimidine derivatives hold a unique place in medicinal chemistry and drug development . They are frequently used chemical scaffolds in drug development due to their structural similarity to purines . Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents .
properties
IUPAC Name |
4-chloro-6-(2-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2S2/c1-10(2,17(3,14)15)7-4-6-8(16-7)9(11)13-5-12-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFGKOLEZXGPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC=N2)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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